molecular formula C16H11F3N4O B278821 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

货号 B278821
分子量: 332.28 g/mol
InChI 键: NWMAXKIGKWOBGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide inhibits BTK by binding to the active site of the enzyme and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of cancer cells. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival.
Biochemical and Physiological Effects:
5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activation of B cells, which are involved in the development of autoimmune diseases such as rheumatoid arthritis and lupus.

实验室实验的优点和局限性

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to using 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. For example, it may not be suitable for studying the role of other signaling pathways in cancer development, as it specifically targets BTK. Additionally, the cost of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide may limit its use in some research settings.

未来方向

There are several potential future directions for the research and development of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One area of focus is the identification of biomarkers that can predict response to 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide treatment, allowing for more personalized cancer therapy. Another area of focus is the development of combination therapies that incorporate 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is potential for the development of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide analogs with improved pharmacokinetic properties or selectivity for specific types of cancer. Finally, further research is needed to fully understand the mechanism of action of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide and its potential role in the treatment of cancer and autoimmune diseases.

合成方法

The synthesis of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves several steps, starting with the reaction of 2,3,4-trifluorobenzonitrile with phenylmagnesium bromide to form 2,3,4-trifluorophenylphenylmethanol. This intermediate is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the final product, 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.

科学研究应用

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathway of B cells. BTK has been shown to play a critical role in the survival and proliferation of B cells, which are involved in the development of various types of cancer, including lymphoma and leukemia. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in preclinical studies, inhibiting the growth of cancer cells and enhancing the efficacy of other cancer treatments. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is currently being evaluated in clinical trials for the treatment of various types of cancer, including B cell malignancies.

属性

产品名称

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

分子式

C16H11F3N4O

分子量

332.28 g/mol

IUPAC 名称

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H11F3N4O/c1-9-15(21-22-23(9)10-5-3-2-4-6-10)16(24)20-12-8-7-11(17)13(18)14(12)19/h2-8H,1H3,(H,20,24)

InChI 键

NWMAXKIGKWOBGO-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

规范 SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。